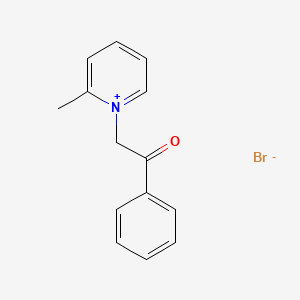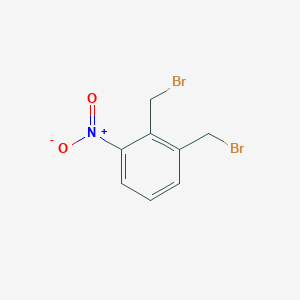
4-溴-2-羟基-5-甲氧基苯甲醛
描述
4-Bromo-2-hydroxy-5-methoxybenzaldehyde is a compound that is closely related to various substituted benzaldehydes which have been studied in the literature. Although the exact compound is not directly reported, similar compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that 4-Bromo-2-hydroxy-5-methoxybenzaldehyde might exhibit.
Synthesis Analysis
The synthesis of related compounds involves various methods of halogenation, methoxylation, and aldehyde formation. For instance, the bromination of 3-hydroxybenzaldehyde has been shown to yield 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, although 4-bromo-3-hydroxybenzaldehyde was not detected in the study . Another related synthesis involves the copper [I]-catalyzed exchange of bromine by methoxide, leading to the formation of methoxybenzaldehydes . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification indicates a possible route that could be adapted for the synthesis of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals significant deviation of the bromine atom from the plane of the benzene ring and a twist in the aldehyde group . Spectroscopic studies, including FT-IR and FT-Raman, along with computational methods such as density functional theory (DFT), have been employed to study the molecular structure and stability of 5-bromo-2-methoxybenzaldehyde .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) surfaces, which reflect the chemical reactivity of a molecule. The MEP surface analysis of 5-bromo-2-methoxybenzaldehyde provides insights into its reactivity . Additionally, the oxime derivatives of methoxybenzaldehydes exhibit different hydrogen-bonding patterns and conformations, which are crucial in understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic and computational analyses. The study of 5-bromo-2-methoxybenzaldehyde provides detailed information on its electronic properties, such as HOMO and LUMO energies, and NMR chemical shifts, which show good agreement with experimental observations . The thermodynamic functions, including heat capacity, internal heat energy, Gibbs energy, and entropy, have been obtained from spectroscopic data, offering a comprehensive understanding of the energetic behavior of the compound in different solvent mediums .
科学研究应用
合成和抗氧化活性
4-溴-2-羟基-5-甲氧基苯甲醛已被用于合成各种衍生物,如香豆素,展示了它在化学反应中的重要性。Rijal、Haryadi和Anwar(2022年)从卤代香草醛合成了衍生物,包括3-溴-4-羟基-5-甲氧基苯甲醛,并评估了它们的抗氧化活性。这些衍生物表现出显著的抗氧化性能,强调了该化合物在创造具有促进健康属性的物质方面的潜力(Rijal, Haryadi, & Anwar, 2022)。
晶体结构分析
研究晶体结构对于理解分子构象和相互作用至关重要。Chumakov等人(2014年)合成了包括5-溴-2-羟基苯甲醛在内的衍生物,并通过X射线衍射分析了它们的晶体结构。这些分析为这些化合物在各个领域,包括材料科学和制药学中的潜在应用提供了见解(Chumakov et al., 2014)。
制药中间体合成
4-溴-2-羟基-5-甲氧基苯甲醛是合成制药化合物的关键中间体。冰河(2008年)从4-溴-2-氟甲苯合成了甲基4-溴-2-甲氧基苯甲酸酯,其中涉及多个阶段,包括使用4-溴-2-氟苯甲醛。这展示了该化合物在复杂的合成途径中的作用,导致高纯度和产率的制药品(Bing-he, 2008)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
属性
IUPAC Name |
4-bromo-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESFKNCRQYFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxy-5-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
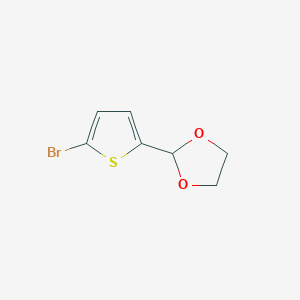
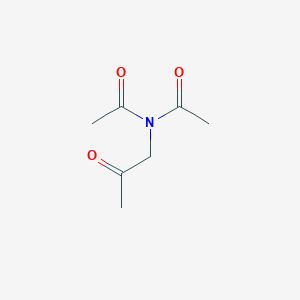
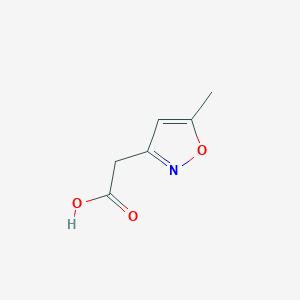
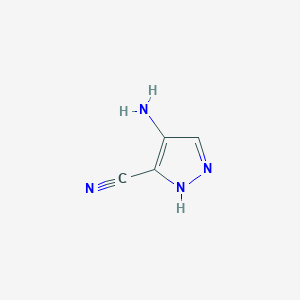
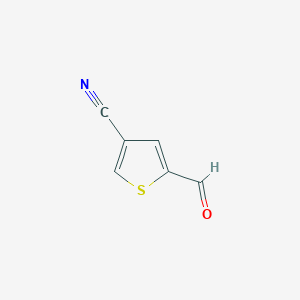
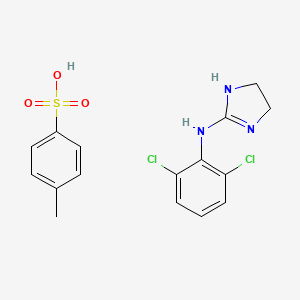
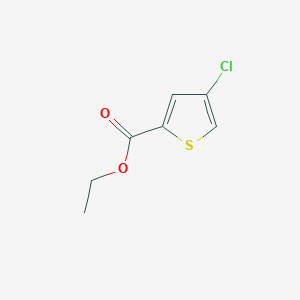

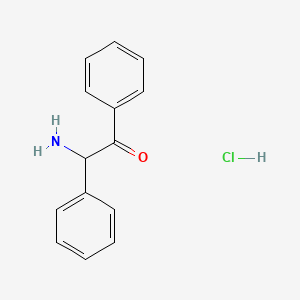
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
